![molecular formula C17H17ClO2 B6352362 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one CAS No. 1385696-26-3](/img/structure/B6352362.png)
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one
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Overview
Description
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one, commonly referred to as 3-CMPT, is a synthetic organic compound belonging to the class of phenylpropanones. It is a colorless, crystalline solid with a melting point of 83-85°C, and is soluble in methanol, ethanol, and chloroform. 3-CMPT has been used extensively in scientific research due to its wide range of applications, including as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as a catalyst for organic reactions, and as an important model compound for understanding the mechanism of action of certain drugs.
Scientific Research Applications
Molecular Structure and Spectroscopic Data
- The molecular structure and spectroscopic data of a derivative of this compound were obtained using Density Functional Theory (DFT). The geometry of the molecule was optimized, and its vibrational spectra were analyzed, providing insights into molecular parameters such as bond length and bond angle, charge transfer, and molecular electrostatic potential (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Bio-organic Applications
- A bio-organic molecule, closely related to the compound , was synthesized and characterized. The study included analysis through techniques like FTIR, NMR, UV-vis absorption, fluorescence, and X-ray diffraction. This research provides insights into the bio-organic applications and potential antimicrobial activities of such compounds (Patel, Gandhi, Barot, & Patel, 2016).
Chemical Synthesis and Derivative Formation
- Research on the chemical synthesis of related compounds, focusing on isoxazole derivatives, has been conducted. This includes the treatment of isoxazoles with substituted phenols and other groups, demonstrating the compound's versatility in forming various derivatives (Potkin et al., 2015).
Photochemical Studies
- Studies on photoinitiated interactions between acetylenic ketones (related to the compound ) and electron and hydrogen donors using dynamic nuclear polarization were conducted. This research provides insights into the photochemical properties and reactions of such compounds (Maryasova, Zanina, Kruppa, & Leshina, 1991).
Antimicrobial and Antifungal Activities
- The synthesized compound, similar to the one , was screened for its antimicrobial and antifungal activities. This highlights the potential use of such compounds in developing treatments against various microorganisms (Kumari, Singh, & Walia, 2014).
Quantum Chemical Calculations and Molecular Docking
- Quantum chemical calculations and molecular docking studies were performed on a derivative. These studies included vibrational spectral techniques, antimicrobial activity screening, and analysis of non-covalent interactions, providing a comprehensive understanding of the compound's electronic structure and biological functions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Mechanism of Action
Target of Action
A structurally similar compound, n’-(3-chloro-4-methoxy-phenyl)-n-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine, has been reported to interact with the ephrin type-b receptor 4 . This receptor plays a crucial role in cell signaling and regulation.
Biochemical Pathways
Given its potential interaction with ephrin type-b receptor 4 , it might influence pathways related to cell signaling and regulation.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles
properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-4,6-8,10-11H,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQXVBRRPXIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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